3-Hydroxypalmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

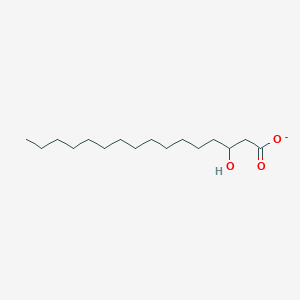

3-hydroxypalmitate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxypalmitic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 3-hydroxypalmitic acid.

Applications De Recherche Scientifique

Biocontrol in Agriculture

One of the most notable applications of 3-hydroxypalmitate is its role in biocontrol strategies against bacterial wilt caused by Ralstonia solanacearum. This bacterium is a major threat to crops and is responsible for significant agricultural losses worldwide.

Case Study: Quorum Sensing Inhibition

Research has demonstrated that 3-hydroxypalmitic acid methyl ester (3-OH PAME), a derivative of this compound, acts as a quorum sensing signal that regulates virulence gene expression in R. solanacearum. The inhibition of this signaling pathway can mitigate disease spread. In a study published in Frontiers in Plant Science, strains of Pseudomonas forestsoilum and Pseudomonas tohonis were isolated from forest soil and Casuarina equisetifolia branches. These strains showed remarkable degradation rates of 3-OH PAME (95.80% and 100% within 48 hours) and effectively protected plants from bacterial infections .

Table 1: Degradation Efficiency of 3-OH PAME by Bacterial Strains

| Bacterial Strain | Degradation Rate (%) | Time (Hours) |

|---|---|---|

| Pseudomonas forestsoilum | 95.80 | 48 |

| Pseudomonas tohonis | 100 | 48 |

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds, including commendamide, which has potential therapeutic applications.

Synthesis Process

The synthesis of commendamide involves the reaction of this compound with sodium hydroxide in tetrahydrofuran, leading to high yields of the product . This process highlights the compound's utility in pharmaceutical chemistry.

Table 2: Synthesis Steps for Commendamide

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1N NaOH | 0°C, then room temp | 90 |

Microbial Metabolism Studies

The metabolic pathways involving this compound are crucial for understanding microbial interactions with plant systems. For instance, certain strains utilize this compound as a carbon source, which can influence microbial community dynamics in soil ecosystems.

Impact on Soil Microbiota

Studies have shown that microbes capable of degrading this compound can alter the composition of soil microbiota, potentially enhancing soil health and plant growth . The degradation process not only reduces the concentration of harmful compounds but also promotes beneficial microbial activity.

Neurotoxicity Research

Emerging research has explored the neurotoxic effects associated with fatty acids like this compound. Investigations into its role in neurodegenerative diseases have provided insights into how fatty acid metabolism can impact neuronal health.

Mechanistic Studies

Research indicates that fatty acids can provoke neurotoxic effects through various mechanisms, including oxidative stress and inflammation. Studies involving animal models have begun to elucidate these pathways, underscoring the importance of further research into the implications of fatty acid metabolism for neurological health .

Propriétés

Formule moléculaire |

C16H31O3- |

|---|---|

Poids moléculaire |

271.42 g/mol |

Nom IUPAC |

3-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |

Clé InChI |

CBWALJHXHCJYTE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

Synonymes |

3-hydroxypalmitic acid 3-hydroxypalmitic acid, (+-)-isomer beta-hydroxypalmitate beta-hydroxypalmitic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.